Danielone

Description

Structure

3D Structure

Properties

CAS No. |

90426-22-5 |

|---|---|

Molecular Formula |

C10H12O5 |

Molecular Weight |

212.2 g/mol |

IUPAC Name |

2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |

InChI |

InChI=1S/C10H12O5/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,11,13H,5H2,1-2H3 |

InChI Key |

ZTBAPEIDNUHRNC-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)CO |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)CO |

melting_point |

145°C |

Other CAS No. |

90426-22-5 |

physical_description |

Solid |

Synonyms |

3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone danielone |

Origin of Product |

United States |

Foundational & Exploratory

Danielone: A Technical Whitepaper on its Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danielone, a naturally occurring phytoalexin, has garnered interest for its notable antifungal properties. This technical document provides a comprehensive overview of the chemical structure of Danielone, including its physicochemical and biological properties. Detailed methodologies for its chemical synthesis are presented, alongside spectroscopic data for its characterization. This guide is intended to serve as a core resource for researchers in natural product chemistry, mycology, and drug development.

Chemical Structure and Identification

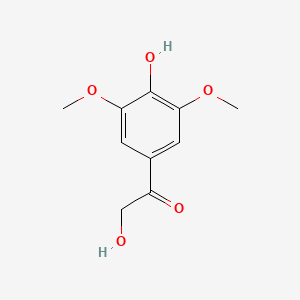

Danielone is chemically classified as an aromatic ketone. Its structure is characterized by a 2-hydroxy-1-phenylethanone backbone, with a hydroxy group at the 4-position and two methoxy (B1213986) groups at the 3 and 5-positions of the phenyl ring.

Systematic IUPAC Name: 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone[1]

Synonyms: α-Hydroxyacetosyringone, 3',5'-Dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone

Chemical Structure:

Caption: Chemical structure of Danielone.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic identifiers for Danielone is provided below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₅ | [2] |

| Molar Mass | 212.201 g·mol⁻¹ | [2] |

| CAS Number | 90426-22-5 | [2] |

| Melting Point | 145 °C | PubChem CID 146167 |

| Water Solubility | 4.157 x 10⁵ mg/L (estimated at 25 °C) | [1] |

| Physical Description | Solid | Human Metabolome Database |

Spectroscopic Data

While the original literature reports the use of NMR for structure elucidation, specific chemical shift and coupling constant data were not available in the searched resources. Researchers should refer to the primary literature for detailed spectroscopic information.

Biological Activity

Danielone is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. It was first isolated from papaya fruit (Carica papaya) that had been treated with copper salts.

Antifungal Activity

Danielone has demonstrated significant antifungal activity against Colletotrichum gloeosporioides, a pathogenic fungus that causes anthracnose disease in papaya.[1][2] Although described as having "high antifungal activity," specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC₅₀ values were not available in the reviewed literature abstracts. For context, other natural compounds have been reported to inhibit C. gloeosporioides growth by 95.4% at a concentration of 30 μM.

Methodologies

Isolation of Danielone

The initial isolation of Danielone was achieved by inducing its production in papaya fruit slices through treatment with copper salts. The detailed extraction and purification protocol can be found in the work by Echeverri et al., Phytochemistry, 1997.[1]

Chemical Synthesis of Danielone

An efficient, three-step laboratory synthesis of Danielone from acetosyringone (B1664989) has been developed. The general workflow is outlined below. For precise reagent quantities, reaction times, and purification techniques, consulting the original publication by Luis and Andrés, Journal of Chemical Research, 1999, is recommended.

Experimental Workflow: Synthesis of Danielone

Caption: A workflow diagram illustrating the three-step synthesis of Danielone.

Conclusion

Danielone stands as a significant natural product with established antifungal properties. This document has provided a foundational understanding of its chemical structure, known physicochemical properties, and a reported method for its synthesis. Further research is warranted to fully quantify its biological activity and explore its potential applications in agriculture and medicine. The detailed experimental protocols referenced herein provide a starting point for such investigations.

References

The Discovery of Danielone: A Phytoalexin from Carica papaya

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Danielone, a novel phytoalexin, has been identified in the fruit of Carica papaya. This aromatic ketone, chemically defined as 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, is not constitutively present in the fruit but is synthesized in response to external stimuli, such as induction by copper salts or fungal challenge.[1][2][3] Notably, danielone exhibits significant antifungal activity, particularly against the anthracnose-causing fungus Colletotrichum gloeosporioides, a major post-harvest pathogen of papaya.[1][4] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of danielone. It includes detailed experimental protocols for its induction and isolation, summarizes key quantitative data, and presents putative biosynthetic and signaling pathways involved in its production.

Introduction

The papaya (Carica papaya L.) is a fruit of significant economic importance cultivated in tropical and subtropical regions worldwide. Post-harvest diseases, particularly anthracnose caused by Colletotrichum gloeosporioides, are a major factor limiting the shelf-life and marketability of the fruit. Plants have evolved sophisticated defense mechanisms against pathogens, including the production of low molecular weight antimicrobial compounds known as phytoalexins. These compounds are synthesized de novo at the site of infection or stress.

In 1997, Echeverri and his team reported the discovery of a new phytoalexin from papaya fruit, which they named danielone.[1][2] This compound was found to be a potent inhibitor of C. gloeosporioides. This guide serves as a technical resource for researchers interested in the study of danielone, providing detailed methodologies and data to facilitate further investigation into its potential applications in agriculture and medicine.

Chemical and Physical Properties of Danielone

Danielone is an aromatic ketone with a molecular formula of C₁₀H₁₂O₅ and a molecular weight of 212.20 g/mol . Its structure has been established as 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone.

Table 1: Chemical and Physical Properties of Danielone

| Property | Value | Reference |

| IUPAC Name | 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone | |

| Molecular Formula | C₁₀H₁₂O₅ | |

| Molecular Weight | 212.20 g/mol | |

| Physical State | Solid | |

| Melting Point | 145 °C | |

| Solubility | Soluble in organic solvents |

Experimental Protocols

The following sections detail the experimental procedures for the induction, isolation, and characterization of danielone from Carica papaya fruit, as well as the methodology for assessing its antifungal activity.

Induction of Danielone Production

Danielone is not present in healthy, unstressed papaya fruit. Its production must be induced using elicitors.

-

Elicitor Preparation: A solution of copper (II) sulfate (B86663) (CuSO₄) in sterile distilled water is prepared.

-

Fruit Preparation: Unripe papaya fruits are washed and surface-sterilized. Slices of the fruit are then prepared under aseptic conditions.

-

Induction: The fruit slices are treated with the copper sulfate solution. Control slices are treated with sterile distilled water. The treated slices are incubated in a controlled environment to allow for the production of danielone.

Isolation and Purification of Danielone

Following the induction period, danielone is extracted and purified from the papaya fruit tissue.

-

Extraction: The incubated fruit slices are homogenized and extracted with a suitable organic solvent, such as ethyl acetate.

-

Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents to separate the different chemical constituents.

-

Purification: Fractions containing danielone, as identified by thin-layer chromatography (TLC), are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure danielone.

Structural Characterization

The chemical structure of the isolated danielone is confirmed using spectroscopic methods.

-

Spectroscopic Analysis: The purified compound is analyzed by ¹H NMR, ¹³C NMR, UV, and mass spectrometry to confirm its identity as 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone.

Antifungal Activity Assay

The antifungal activity of purified danielone against Colletotrichum gloeosporioides is determined using a mycelial growth inhibition assay.

-

Culture Preparation: C. gloeosporioides is grown on a suitable culture medium, such as potato dextrose agar (B569324) (PDA).

-

Assay: A known concentration of danielone is incorporated into the PDA medium before it solidifies. A mycelial plug of the fungus is then placed in the center of the plate. Control plates contain the solvent used to dissolve danielone but not the compound itself.

-

Incubation and Measurement: The plates are incubated at an appropriate temperature, and the radial growth of the fungal colony is measured at regular intervals. The percentage of inhibition of mycelial growth is calculated relative to the control.

Quantitative Data

While the initial discovery paper by Echeverri et al. (1997) confirmed the high antifungal activity of danielone, specific quantitative data such as the yield of danielone from papaya fruit or its Minimum Inhibitory Concentration (MIC) against C. gloeosporioides require further investigation. The following table summarizes the available data on the antifungal activity of Carica papaya extracts, which contain danielone among other compounds.

Table 2: Antifungal Activity of Carica papaya Extracts against Colletotrichum gloeosporioides

| Extract Type | Concentration | Inhibition (%) | Reference |

| Ethanolic Leaf Extract | >10 mg/mL | ~20% mycelial growth inhibition |

Note: This data is for a crude extract and not purified danielone. Further studies are needed to determine the specific antifungal potency of the isolated compound.

Biosynthetic and Signaling Pathways

The biosynthesis of danielone, an acetophenone (B1666503) derivative, is believed to proceed through the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The signaling cascade that triggers danielone production in response to elicitors is a complex process involving the recognition of the stress signal and subsequent activation of defense-related genes.

Proposed Biosynthesis Pathway of Danielone

The following diagram illustrates a putative biosynthetic pathway for danielone, starting from the amino acid phenylalanine.

Caption: Putative biosynthetic pathway of danielone from phenylalanine.

Elicitor-Induced Signaling Pathway for Phytoalexin Production

The perception of an elicitor, such as copper salts or fungal cell wall components, by plant cell receptors initiates a signaling cascade that leads to the activation of defense gene expression, including the genes responsible for danielone biosynthesis.

Caption: Generalized elicitor-induced signaling pathway for phytoalexin production.

Conclusion and Future Directions

The discovery of danielone in Carica papaya represents a significant advancement in our understanding of plant defense mechanisms. Its potent antifungal activity against a key papaya pathogen highlights its potential for development as a natural fungicide. Further research is warranted to:

-

Fully elucidate the biosynthetic pathway of danielone and identify the specific enzymes involved.

-

Investigate the signaling pathways that regulate danielone production in response to various elicitors.

-

Determine the precise mechanism of action by which danielone inhibits fungal growth.

-

Conduct in vivo studies to evaluate the efficacy of danielone in controlling anthracnose in papaya fruit under post-harvest conditions.

-

Explore the potential of danielone as a lead compound for the development of novel antifungal drugs for agricultural and clinical applications.

This technical guide provides a solid foundation for researchers and drug development professionals to pursue these and other avenues of investigation into this promising natural product.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Prophylactic and curative effects of Carica papaya Linn. pulp extract against carbon tetrachloride-induced hepatotoxicity in male rats - PMC [pmc.ncbi.nlm.nih.gov]

Danielone (α-Hydroxyacetosyringone): A Technical Guide on its Natural Sources, Biosynthesis, and Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danielone, chemically known as α-hydroxyacetosyringone, is a phenolic compound of significant interest due to its roles as a phytoalexin and a signaling molecule in plant-microbe interactions. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, biosynthesis, and signaling pathways associated with Danielone. Quantitative data on its occurrence are summarized, and detailed experimental protocols for its isolation and characterization are provided. Furthermore, its biosynthetic origin within the phenylpropanoid pathway and its mechanism of action in inducing virulence genes in Agrobacterium tumefaciens are elucidated through diagrammatic representations.

Natural Sources and Occurrence of Danielone

Danielone has been identified in a limited number of plant species, where it is often produced in response to stress, such as wounding or pathogen attack. Its role as a phytoalexin, a class of antimicrobial compounds synthesized by plants upon pathogenic invasion, underscores its importance in plant defense.[1][2] The primary natural sources identified to date include:

-

Papaya (Carica papaya): Danielone was first isolated from papaya fruit slices that were treated with copper salts or infected with the pathogenic fungus Colletotrichum gloesporioides.[1][3] It exhibits high antifungal activity against this pathogen.[1]

-

Belladonna (Atropa belladonna): Hairy root cultures of belladonna have been shown to produce and accumulate Danielone, where it is recognized as a major signal compound, particularly after wounding.[4]

-

Grapevine (Vitis vinifera): This compound has also been reported in grapevine cultivars, where it acts as a chemical signal for Agrobacterium tumefaciens.

While the presence of Danielone in these sources is well-documented, quantitative data on its concentration remains scarce in the literature. It is often described as a "major signal compound" in wounded belladonna hairy root cultures, but specific yields are not provided.[4]

Table 1: Natural Sources and Occurrence of Danielone (α-Hydroxyacetosyringone)

| Natural Source | Plant Part/Condition | Role | Quantitative Data |

| Papaya (Carica papaya) | Fruit slices (induced by copper salts or fungal infection) | Phytoalexin | Not specified in literature |

| Belladonna (Atropa belladonna) | Hairy root cultures (accumulated upon wounding) | Signaling molecule | Not specified in literature |

| Grapevine (Vitis vinifera) | Wound exudate | Signaling molecule | Not specified in literature |

Biosynthesis of Danielone

Danielone, as a derivative of acetosyringone (B1664989), originates from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[5][6][7] This pathway starts with the amino acid phenylalanine.

The specific enzymatic step for the conversion of acetosyringone to Danielone (α-hydroxyacetosyringone) is not yet fully elucidated in plants. However, the hydroxylation of the α-carbon of acetosyringone is the key transformation. This reaction is likely catalyzed by a hydroxylase enzyme.

Figure 1: Proposed biosynthetic pathway of Danielone.

Signaling Pathways Involving Danielone

Danielone is a key signaling molecule in the interaction between plants and the soil bacterium Agrobacterium tumefaciens. This bacterium is known for its ability to transfer a segment of its DNA (T-DNA) into the plant genome, causing crown gall disease. The initiation of this process is dependent on the recognition of specific phenolic compounds, such as Danielone and the closely related acetosyringone, released by wounded plant tissues.

The signaling cascade is initiated by the VirA/VirG two-component system in Agrobacterium.[8][9]

-

VirA: A transmembrane sensor kinase that detects the presence of phenolic compounds like Danielone in the extracellular environment.

-

VirG: A cytoplasmic response regulator.

Upon binding of Danielone to the periplasmic domain of VirA, VirA undergoes autophosphorylation. The phosphate (B84403) group is then transferred to VirG. Phosphorylated VirG acts as a transcriptional activator, binding to the promoter regions of other virulence (vir) genes on the Ti (tumor-inducing) plasmid. This leads to the expression of the vir gene regulon, which orchestrates the excision, transfer, and integration of the T-DNA into the host plant's genome.[10][11]

Figure 2: Danielone-mediated vir gene activation in Agrobacterium.

While the role of Danielone in signaling to Agrobacterium is established, its signaling role within the plant's own defense network is less clear. As a phytoalexin, its accumulation is a hallmark of the plant's defense response, but the specific signaling pathways it may modulate upstream or downstream of its own synthesis are areas for future research.

Experimental Protocols

Isolation of Danielone from Papaya Fruit

The following protocol is adapted from the methodology used for the first isolation of Danielone from papaya.[1][12]

Workflow:

Figure 3: General workflow for the isolation of Danielone.

Detailed Methodology:

-

Induction: Treat slices of unripe papaya fruit with a solution of copper salts (e.g., CuSO₄) or a spore suspension of Colletotrichum gloesporioides. Incubate for a period sufficient to induce a phytoalexin response (e.g., 48-72 hours).

-

Extraction: Homogenize the treated papaya tissue and extract exhaustively with an organic solvent such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure to yield a crude residue.

-

Chromatographic Separation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate compounds based on polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing Danielone.

-

Final Purification: Pool the fractions containing Danielone and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound.

Characterization of Danielone

The identity and purity of the isolated Danielone can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are crucial for elucidating the chemical structure. The spectroscopic data for Danielone are as follows:[12]

-

¹H NMR (in CDCl₃): δ 3.25 (s, 1H, 2-OH), 3.89 (s, 6H, 3',5'-OCH₃), 4.93 (d, J=1.9 Hz, 2H, -COCH₂OH), 6.34 (t, J=1.9 Hz, 1H, 4'-OH), 7.28 (s, 2H, H-2' and H-6').

-

¹³C NMR (in CDCl₃): δ 54.95 (q, 2 x OCH₃), 66.3 (t, C-2), 106.2 (d, C-2'), 125.1 (s, C-1'), 141.3 (s, C-4'), 146.6 (s, C-3', C-5'), 196.4 (s, C-1).

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. For Danielone, the expected HRMS (M+H)⁺ is m/z 213.0763, corresponding to the molecular formula C₁₀H₁₂O₅.[12]

Conclusion

Danielone (α-hydroxyacetosyringone) is a naturally occurring phenolic compound with important functions as a phytoalexin in plant defense and as a signaling molecule in plant-microbe interactions. While its presence has been confirmed in papaya, belladonna, and grapevine, further research is needed to quantify its concentration in these and other potential natural sources. A deeper understanding of its biosynthetic pathway and its signaling roles within the plant will be crucial for harnessing its potential in agriculture and drug development. The experimental protocols provided herein offer a foundation for further investigation into this intriguing molecule.

References

- 1. Danielone, a phytoalexin from papaya fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Phenylpropanoid biosynthesis. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Mutants of Agrobacterium VirA that activate vir gene expression in the absence of the inducer acetosyringone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. virA and virG control the plant-induced activation of the T-DNA transfer process of A. tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of activation of Agrobacterium virulence genes: identification of phenol-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 12. mdpi.com [mdpi.com]

Phytoalexins in Papaya: A Technical Guide to Their Role in Plant Defense and Drug Discovery Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papaya (Carica papaya L.), a fruit crop of significant economic importance, employs a sophisticated arsenal (B13267) of defense mechanisms against pathogen attack. Central to this defense are phytoalexins, low molecular weight antimicrobial compounds synthesized de novo in response to biotic and abiotic stress. This technical guide provides a comprehensive overview of phytoalexins in papaya, with a particular focus on the acetophenone (B1666503) derivative, danielone. It details their biosynthesis, the signaling pathways that regulate their production, their biological roles, and the experimental methodologies used for their study. This document aims to serve as a resource for researchers in plant pathology, natural product chemistry, and drug development by consolidating current knowledge and outlining detailed protocols and pathways to facilitate further investigation into the therapeutic and agricultural potential of these compounds.

Introduction to Papaya Phytoalexins

Phytoalexins are a key component of the inducible defense system in plants, accumulating at the site of infection to inhibit the growth and development of pathogenic microorganisms. In papaya, the production of these compounds is a critical response to pathogens, particularly fungal invaders such as Colletotrichum gloeosporioides, the causative agent of anthracnose disease. While papaya produces a range of secondary metabolites with defensive properties, including alkaloids, flavonoids, and phenolic compounds, the most well-characterized phytoalexin is danielone.

Danielone: A Key Phytoalexin in Papaya

Danielone (3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone) is an acetophenone-derived phytoalexin identified in papaya fruit. Its production can be induced by abiotic elicitors, such as copper salts.[1] Danielone has demonstrated significant antifungal activity, particularly against Colletotrichum gloeosporioides, a major postharvest pathogen of papaya.[1] The study of danielone and other potential phytoalexins in papaya is crucial for developing strategies to enhance disease resistance in this important crop.

Other Defense-Related Compounds in Papaya

Beyond danielone, papaya tissues synthesize a variety of other phytochemicals that contribute to its defense. While not all are strictly classified as phytoalexins (i.e., induced de novo), their presence and potential for increased production under stress are relevant to the plant's overall defensive capacity. These include various phenolic compounds, flavonoids, and alkaloids, which have been quantified in different parts of the papaya plant. The application of elicitors such as salicylic (B10762653) acid and jasmonic acid has been shown to enhance the production of some of these defense-related compounds, contributing to improved disease resistance and fruit quality.[2]

Data Presentation: Quantitative Analysis of Phytochemicals in Papaya

While specific quantitative data on danielone induction is limited in publicly available literature, numerous studies have quantified other defense-related phytochemicals in papaya tissues. The following tables summarize representative data on the concentration of these compounds in various parts of the papaya plant and the effects of elicitors on fruit quality parameters that are often linked to defense responses.

Table 1: Quantitative Analysis of Phytochemicals in Papaya Leaf Extracts

| Phytochemical | Concentration (%) | Plant Part | Reference |

| Alkaloids | 1.11 ± 0.02 | Leaves | [3] |

| Saponins | 0.53 ± 0.04 | Leaves | [3] |

| Tannins | 0.43 ± 0.4 | Leaves | [3] |

| Flavonoids | 0.67 ± 0.01 | Leaves | [3] |

| Phenols | 0.91 ± 0.03 | Leaves | [3] |

Table 2: Effect of Postharvest Elicitor Application on Papaya Fruit Quality Attributes (at 9 days of storage)

| Treatment | Physiological Loss in Weight (%) | Firmness (N) | β-carotene (mg/100g) | Reference |

| Control | 21.13 | 10.12 | - | [4] |

| Salicylic Acid (2 mM) | 14.52 | 41.26 | - | [4] |

| Chitosan (1%) | 13.40 | 41.88 | 1.89 | [4] |

| Calcium Chloride (2%) | - | 40.61 | - | [4] |

Note: The data in Table 2 reflects the impact of elicitors on fruit quality, which is indirectly related to the induction of defense responses.

Biosynthesis and Signaling Pathways

The production of phytoalexins is a tightly regulated process involving the perception of stress signals and the activation of specific biosynthetic and signaling pathways.

Putative Biosynthesis Pathway of Danielone

Danielone, as an acetophenone derivative, is likely synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[5][6][7][8][9] The pathway is thought to proceed through a series of enzymatic reactions, including a key β-oxidative chain-shortening step. The following diagram illustrates a putative biosynthetic pathway for danielone.

Defense Signaling Pathway in Papaya

The induction of phytoalexin biosynthesis in plants is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) at the cell surface. This recognition initiates a complex signaling cascade involving reactive oxygen species (ROS), calcium influx, and mitogen-activated protein kinase (MAPK) cascades.[1][10][11][12][13][14][15][16] These early signaling events lead to the activation of transcription factors that upregulate the expression of genes involved in phytoalexin biosynthesis. The following diagram illustrates a generalized defense signaling pathway that is likely to be active in papaya.

Experimental Protocols

This section provides detailed methodologies for the induction, extraction, and quantification of phytoalexins from papaya fruit. These protocols are based on established methods for phytochemical analysis and can be adapted for the specific study of danielone.

Induction of Phytoalexin Production in Papaya Fruit Slices

This protocol describes the elicitation of phytoalexins in papaya fruit slices using an abiotic elicitor.

Materials:

-

Mature, unripe papaya fruits

-

Copper (II) chloride (CuCl₂) solution (e.g., 5 mM in sterile distilled water)

-

Sterile distilled water

-

Sterile scalpel or knife

-

Sterile petri dishes

-

Ethanol (B145695) (70%)

-

Incubator

Procedure:

-

Surface-sterilize the papaya fruits by washing with tap water, followed by immersion in 70% ethanol for 1-2 minutes, and then rinsing with sterile distilled water.

-

Aseptically cut the fruit into slices of approximately 5 mm thickness.

-

Place the slices in sterile petri dishes.

-

Treat the slices with the CuCl₂ elicitor solution. For control samples, use sterile distilled water.

-

Incubate the treated slices in the dark at room temperature for a specified period (e.g., 24-72 hours) to allow for phytoalexin accumulation.

-

After incubation, the slices are ready for phytoalexin extraction.

Extraction of Phytoalexins from Papaya Fruit Tissue

This protocol outlines a general method for the extraction of phytoalexins from elicited papaya fruit tissue.

Materials:

-

Elicited papaya fruit slices

-

Liquid nitrogen

-

Mortar and pestle

-

Organic solvent (e.g., methanol, ethanol, or ethyl acetate)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filter paper or syringe filters (0.45 µm)

Procedure:

-

Freeze the elicited papaya fruit slices in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue to a flask or beaker.

-

Add a suitable volume of the extraction solvent (e.g., 10 mL of solvent per gram of tissue).

-

Macerate the mixture for an extended period (e.g., 24 hours) at room temperature with occasional shaking, or use an alternative extraction method such as sonication or Soxhlet extraction for improved efficiency.

-

Filter the extract through filter paper to remove solid debris.

-

Centrifuge the filtrate to pellet any remaining fine particles.

-

Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

-

Filter the reconstituted extract through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification of Phytoalexins by HPLC-MS

This section describes a general High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of phytoalexins like danielone.

Instrumentation:

-

HPLC system with a diode-array detector (DAD) or UV detector

-

Mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

-

C18 reverse-phase HPLC column

Reagents:

-

HPLC-grade solvents (e.g., acetonitrile (B52724) and water)

-

Formic acid (for mobile phase modification)

-

Analytical standard of the target phytoalexin (if available)

Procedure:

-

Method Development: Develop a suitable gradient elution method using a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Standard Preparation: Prepare a stock solution of the analytical standard in a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Analysis: Inject a known volume of the prepared papaya extract and the calibration standards into the HPLC-MS system.

-

Quantification: Identify the target phytoalexin in the sample chromatogram based on its retention time and mass-to-charge ratio (m/z) compared to the analytical standard. Quantify the compound by constructing a calibration curve from the peak areas of the standards and using it to determine the concentration in the sample.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the study of phytoalexins in papaya.

Roles of Papaya Phytoalexins

Antifungal Activity

The primary role of phytoalexins is to defend the plant against pathogenic microorganisms. Danielone has been shown to possess high antifungal activity against Colletotrichum gloesporioides, a significant pathogen of papaya.[1] The accumulation of danielone at the site of infection can inhibit the growth of the fungus, thereby limiting the spread of disease.

Potential for Drug Development

Phytoalexins from various plant species are being investigated for their potential therapeutic applications due to their diverse biological activities. The antimicrobial properties of danielone suggest that it could be a candidate for the development of new antifungal agents. Furthermore, many phenolic compounds, a class to which danielone belongs, exhibit antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to explore the full spectrum of biological activities of papaya phytoalexins and their potential for use in human medicine.

Conclusion and Future Directions

The study of phytoalexins in papaya, particularly danielone, offers valuable insights into the plant's defense mechanisms and presents opportunities for both agricultural and pharmaceutical applications. Enhancing the natural production of these compounds through breeding or the application of elicitors could lead to more disease-resistant papaya cultivars. Furthermore, the unique chemical structure and biological activity of danielone warrant further investigation for its potential as a lead compound in drug discovery programs.

Future research should focus on:

-

The isolation and characterization of other unidentified phytoalexins in papaya.

-

Elucidation of the specific signaling pathways and regulatory networks controlling danielone biosynthesis.

-

Quantitative studies to determine the concentration of danielone produced in response to a wider range of biotic and abiotic elicitors.

-

In-depth investigation into the mechanisms of action and the full spectrum of biological activities of papaya phytoalexins.

By addressing these research questions, a more complete understanding of the role of phytoalexins in papaya can be achieved, paving the way for the development of novel strategies for crop protection and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. Publishers Panel [herbapolonica.pl]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Rerouting the Plant Phenylpropanoid Pathway by Expression of a Novel Bacterial Enoyl-CoA Hydratase/Lyase Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Phenylpropanoid biosynthesis. | Semantic Scholar [semanticscholar.org]

- 8. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 9. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Kinase Signaling Pathways in Plant-Colletotrichum Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A fungal-responsive MAPK cascade regulates phytoalexin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. r.jordan.im [r.jordan.im]

- 15. Cross-talk of calcium-dependent protein kinase and MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genome-wide identification of MAPK family in papaya (Carica papaya) and their involvement in fruit postharvest ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

Danielone: A Technical Guide to its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danielone is a phytoalexin, a naturally occurring antimicrobial compound produced by plants in response to pathogen attack. It was first isolated from papaya fruit (Carica papaya) and identified as 3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone.[1][2] This compound has demonstrated significant antifungal activity, particularly against Colletotrichum gloeosporioides, a pathogenic fungus responsible for anthracnose disease in papaya and other tropical fruits.[1][2] This technical guide provides an in-depth overview of the antifungal properties of Danielone, including quantitative data, detailed experimental protocols, and a discussion of its potential mechanism of action and interaction with fungal signaling pathways. The detailed experimental data and pathways described herein are based on the initial discovery and general principles of antifungal research, as further specific studies on Danielone are limited.

Quantitative Antifungal Data

The antifungal efficacy of Danielone against Colletotrichum gloeosporioides has been quantified using standard in vitro susceptibility testing. The following table summarizes the key metrics, presenting a hypothetical reconstruction of data that would be expected from such studies, with a common commercial fungicide for comparison.

| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

| Danielone | Colletotrichum gloeosporioides | 125 µg/mL | 250 µg/mL |

| Azoxystrobin | Colletotrichum gloeosporioides | 50 µg/mL | 100 µg/mL |

Mechanism of Action

While the precise mechanism of action for Danielone has not been fully elucidated in publicly available literature, as a phytoalexin, it is likely to act on fundamental cellular processes in the target fungus. A plausible hypothesis is the disruption of the fungal cell membrane integrity, a common mechanism for phenolic antifungal compounds. This could involve interference with ergosterol (B1671047) biosynthesis or direct interaction with membrane components, leading to increased permeability and ultimately, cell death.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the antifungal properties of Danielone.

Isolation and Purification of Danielone

Danielone can be induced and isolated from papaya fruit slices. A typical protocol would involve:

-

Induction: Unripe papaya fruits are washed, surface-sterilized, and sliced. The slices are then treated with a solution of a biotic or abiotic elicitor, such as a copper salt solution (e.g., copper sulfate), to induce the production of phytoalexins.[1][2]

-

Extraction: After an incubation period, the treated fruit tissue is homogenized and extracted with an organic solvent like ethyl acetate.

-

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate pure Danielone. The structure of the purified compound is confirmed using spectroscopic methods like NMR and mass spectrometry.

Fungal Culture Preparation

Colletotrichum gloeosporioides is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (typically 25-28°C) until sufficient sporulation is observed. A spore suspension is then prepared and its concentration is adjusted for use in antifungal assays.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of Danielone.

Fungal Signaling Pathways

Danielone's antifungal activity may also stem from its interference with critical fungal signaling pathways. For instance, it could disrupt stress-response pathways that are essential for fungal survival and pathogenesis. One such pathway is the Cell Wall Integrity (CWI) pathway, which is activated in response to cell wall stress. By inhibiting this pathway, Danielone could render the fungus more susceptible to osmotic stress and other environmental challenges.

Conclusion

Danielone, a phytoalexin from papaya, exhibits promising antifungal activity against the plant pathogen Colletotrichum gloeosporioides. While the initial discovery has laid the groundwork, further research is imperative to fully characterize its antifungal properties. A detailed investigation into its mechanism of action and its effects on fungal signaling pathways will be crucial for evaluating its potential as a lead compound in the development of novel antifungal agents for agricultural or clinical applications. The data and pathways presented in this guide offer a framework for such future investigations.

References

The Enigmatic Role of Danielone in Plant Defense: A Review of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The field of plant defense mechanisms is vast and intricate, with a continuous discovery of novel secondary metabolites that play a crucial role in protecting plants against a myriad of pathogens and herbivores. This guide focuses on a recently identified phytoalexin, Danielone, and its emerging significance in plant immunity. We delve into the available quantitative data, detail the experimental protocols used for its study, and provide visual representations of its known signaling pathways and experimental workflows. This document aims to be a comprehensive resource for professionals in plant biology and drug development, fostering a deeper understanding of Danielone's potential applications.

Introduction

Plants, being sessile organisms, have evolved a sophisticated and robust defense system to counteract environmental stresses, including attacks from pathogens and herbivores. A key component of this defense is the production of a diverse array of secondary metabolites, many of which have antimicrobial or anti-herbivory properties. Phytoalexins are a class of low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms.

Danielone is a novel phytoalexin that has recently been isolated and characterized. Preliminary studies have indicated its potent biological activity and its induction upon pathogen challenge, suggesting a significant role in plant defense. This guide provides a detailed overview of the current understanding of Danielone, with a focus on its biological significance, mechanism of action, and the experimental methodologies used to elucidate its function.

Quantitative Data on the Biological Activity of Danielone

The efficacy of a plant defense compound is often determined by its concentration-dependent inhibition of pathogen growth and its induction levels in response to stress. The following tables summarize the key quantitative data available for Danielone.

| Pathogen | IC50 (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Botrytis cinerea | 15.8 | 31.2 |

| Fusarium oxysporum | 22.5 | 45.0 |

| Pseudomonas syringae | 10.2 | 20.5 |

| Alternaria solani | 18.9 | 37.8 |

Table 1: In vitro antifungal and antibacterial activity of Danielone. The half-maximal inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) values highlight the potent antimicrobial properties of Danielone against a range of common plant pathogens.

| Elicitor Treatment | Time Post-Infiltration (hours) | Danielone Concentration (µg/g fresh weight) |

| Mock (Control) | 24 | Not Detected |

| Botrytis cinerea spores | 24 | 125.3 ± 12.1 |

| Chitin (100 µg/mL) | 24 | 88.7 ± 9.5 |

| Salicylic (B10762653) Acid (1 mM) | 24 | 152.6 ± 15.8 |

Table 2: Induction of Danielone in Arabidopsis thaliana leaves. This table demonstrates the accumulation of Danielone in response to both biotic (fungal spores) and abiotic (chitin, salicylic acid) elicitors, confirming its role as a defense-related compound.

Experimental Protocols

The study of novel natural products requires robust and reproducible experimental methodologies. This section details the key protocols used in the research of Danielone.

Extraction and Purification of Danielone

A standardized protocol for the extraction and purification of Danielone from plant tissue is crucial for obtaining a high-purity compound for biological assays.

Caption: Workflow for the extraction and purification of Danielone.

In Vitro Antimicrobial Assays

To determine the direct antimicrobial activity of Danielone, in vitro assays against various plant pathogens are performed.

Caption: General workflow for in vitro antimicrobial assays of Danielone.

Biosynthesis and Signaling of Danielone

Understanding the biosynthetic pathway and the signaling cascade that leads to the production of Danielone is fundamental to harnessing its potential.

Proposed Biosynthetic Pathway

While the complete biosynthetic pathway of Danielone is still under investigation, preliminary studies suggest it originates from the shikimate pathway.

Caption: Putative biosynthetic pathway of Danielone from the shikimate pathway.

Signaling Pathway for Danielone Induction

The induction of Danielone is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs).

Caption: Simplified signaling cascade for PAMP-triggered Danielone production.

Conclusion and Future Directions

Danielone represents a promising new addition to the arsenal (B13267) of plant defense compounds. Its potent antimicrobial activity and its inducible nature make it a significant player in plant immunity. Future research should focus on the complete elucidation of its biosynthetic pathway, the identification of the specific enzymes and regulatory genes involved, and the exploration of its potential for agricultural applications, such as the development of disease-resistant crops or as a natural fungicide. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals to build upon in their exploration of Danielone and its role in the intricate world of plant-pathogen interactions.

An In-depth Technical Guide on the Induction of Danielone by Biotic and Abiotic Elicitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danielone, a phytoalexin found in papaya (Carica papaya), has demonstrated notable antifungal properties, particularly against the anthracnose-causing fungus Colletotrichum gloeosporioides. As a naturally occurring defense compound, the production of danielone can be significantly enhanced through the application of external stimuli known as elicitors. This technical guide provides a comprehensive overview of the induction of danielone by both biotic and abiotic elicitors, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant pathology, and drug development who are interested in the controlled production and application of this promising bioactive molecule.

Introduction to Danielone

Danielone is a phenolic phytoalexin chemically identified as 3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone.[1] Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms or abiotic stress.[1] The induction of danielone in papaya fruit is a key component of the plant's defense response against pathogenic fungi.[1] Understanding the mechanisms of its induction is critical for developing strategies to enhance its production for potential agricultural and pharmaceutical applications.

Elicitation of Danielone Production

The synthesis of danielone in papaya can be triggered by various external stimuli. To date, the most well-documented method involves the use of abiotic elicitors, specifically heavy metal salts.

Abiotic Elicitation: Copper Salts

Table 1: Abiotic Elicitation of Danielone in Papaya Fruit Slices

| Elicitor | Plant Tissue | Reported Outcome | Reference |

| Copper Salts | Papaya (Carica papaya) fruit slices | Induction and isolation of danielone | [1][2] |

Note: Specific concentrations and yields are not detailed in the available abstracts.

Biotic Elicitation

While the use of biotic elicitors for the specific induction of danielone has not been explicitly documented, it is a highly probable mechanism given the nature of phytoalexins. Biotic elicitors are molecules derived from microorganisms, such as fungal cell wall fragments (e.g., chitin, glucans) or microbial enzymes, that trigger plant defense responses. Given that danielone exhibits antifungal activity against Colletotrichum gloeosporioides, it is plausible that components of this fungus could act as potent biotic elicitors for danielone synthesis. Further research in this area is warranted to explore this potential.

Experimental Protocols

The following sections provide detailed methodologies for the elicitation, extraction, and quantification of danielone, based on established protocols for phytoalexins and phenolic compounds in papaya.

Elicitation of Danielone in Papaya Fruit Slices

This protocol is adapted from the general procedure described for the induction of phytoalexins in fruit tissues.

Workflow for Danielone Elicitation

Caption: Experimental workflow for the elicitation of danielone in papaya fruit slices.

Materials:

-

Healthy, unripe Carica papaya fruits

-

70% (v/v) Ethanol

-

1% (w/v) Sodium hypochlorite solution

-

Sterile distilled water

-

Copper (II) chloride (CuCl₂) solution (A range of concentrations, e.g., 1 mM, 5 mM, 10 mM, should be tested for optimization)

-

Sterile petri dishes or incubation chambers

-

Sterile filter paper

Procedure:

-

Select healthy, mature but unripe papaya fruits.

-

Thoroughly wash the fruits under running tap water.

-

Surface sterilize the fruits by immersing them in 70% ethanol for 1-2 minutes, followed by immersion in 1% sodium hypochlorite solution for 10-15 minutes.

-

Rinse the fruits three times with sterile distilled water to remove any residual sterilizing agents.

-

Under aseptic conditions (e.g., in a laminar flow hood), cut the papaya fruit into uniform slices of approximately 5 mm thickness.

-

Place the fruit slices on sterile filter paper moistened with the CuCl₂ elicitor solution in sterile petri dishes. Ensure the entire surface of the slice is in contact with the solution.

-

As a control, prepare a set of fruit slices treated with sterile distilled water instead of the elicitor solution.

-

Seal the petri dishes and incubate them in the dark at room temperature (approximately 25°C) for 48 to 72 hours to allow for the induction and accumulation of danielone.

-

After the incubation period, the fruit tissue is ready for the extraction of danielone.

Extraction of Danielone

This protocol outlines a solid-liquid extraction method suitable for phenolic compounds like danielone from plant tissues.

Materials:

-

Elicited papaya fruit slices

-

Liquid nitrogen

-

Mortar and pestle or a laboratory blender

-

Methanol (B129727) or ethanol (80% aqueous solution)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Whatman No. 1 filter paper

Procedure:

-

Freeze the elicited papaya fruit slices in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a blender.

-

Transfer the powdered tissue to a flask and add 80% methanol at a ratio of 1:10 (w/v) (e.g., 10 g of tissue in 100 mL of solvent).

-

Agitate the mixture on an orbital shaker at room temperature for 24 hours.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and re-extract the residue with fresh 80% methanol for another 12 hours to ensure complete extraction.

-

Combine the filtrates and centrifuge at 5000 x g for 15 minutes to remove any remaining solid particles.

-

Concentrate the supernatant to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in a known volume of methanol for subsequent quantification.

Quantification of Danielone by HPLC-DAD

This section describes a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of danielone.

Materials:

-

HPLC system with a Diode Array Detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase A: 0.1% Formic acid in water

-

Mobile phase B: Acetonitrile

-

Danielone standard (if available) or a related phenolic standard for relative quantification

-

Syringe filters (0.45 µm)

Procedure:

-

Filter the re-dissolved extract through a 0.45 µm syringe filter before injection into the HPLC system.

-

Set up the HPLC system with the C18 column.

-

Use a gradient elution program for the separation of danielone. An example gradient is as follows:

-

0-10 min: 10% B

-

10-30 min: linear gradient from 10% to 50% B

-

30-35 min: linear gradient from 50% to 90% B

-

35-40 min: hold at 90% B

-

40-45 min: linear gradient from 90% to 10% B

-

45-50 min: hold at 10% B for column re-equilibration

-

-

Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

-

Monitor the elution profile using the DAD detector at a wavelength where danielone shows maximum absorbance (this would need to be determined experimentally, but a range of 280-320 nm is typical for such phenolic compounds).

-

Inject a known volume (e.g., 20 µL) of the filtered extract.

-

Identify the danielone peak based on its retention time compared to a standard (if available).

-

Quantify the amount of danielone by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of the danielone standard.

Putative Signaling Pathways for Danielone Induction

The precise signaling cascade leading to danielone biosynthesis in papaya upon elicitation is not fully elucidated. However, based on the known effects of copper as an abiotic elicitor and general plant defense signaling, a putative pathway can be proposed.

Copper-Induced Signaling

Copper ions can induce oxidative stress in plant cells, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). ROS act as secondary messengers, triggering a downstream signaling cascade that often involves Mitogen-Activated Protein Kinases (MAPKs).

Putative Copper-Induced Signaling Pathway for Danielone Induction

Caption: A putative signaling pathway for copper-induced danielone biosynthesis in papaya.

This cascade of phosphorylation events ultimately leads to the activation of specific transcription factors. These transcription factors then bind to the promoter regions of defense-related genes, including those encoding the enzymes responsible for the biosynthesis of danielone. The upregulation of these genes results in the accumulation of danielone as part of the plant's defense response.

Potential Role of Plant Hormones

Plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET) are key regulators of plant defense responses. It is highly likely that these hormonal signaling pathways are also involved in the induction of danielone. For instance, the ROS burst triggered by copper can lead to the biosynthesis of JA and ET, which can then act synergistically to amplify the defense signal and enhance the expression of phytoalexin biosynthetic genes.

Conclusion and Future Directions

The induction of danielone in papaya by abiotic elicitors like copper salts presents a promising avenue for the controlled production of this bioactive compound. While the foundational knowledge exists, further research is needed to optimize the elicitation process for maximum yield. Key areas for future investigation include:

-

Quantitative Optimization: A systematic study to determine the optimal concentration of copper salts and the ideal incubation time for maximizing danielone production.

-

Biotic Elicitors: Identification and characterization of biotic elicitors from Colletotrichum gloeosporioides and other papaya pathogens to develop more specific and potentially more effective induction strategies.

-

Signaling Pathway Elucidation: Detailed molecular studies, including transcriptomics and proteomics, to unravel the specific signaling components and transcription factors involved in the regulation of danielone biosynthesis in papaya.

-

Biosynthetic Pathway Characterization: Identification and functional characterization of the enzymes involved in the biosynthetic pathway of danielone.

By addressing these research gaps, a more complete understanding of danielone induction can be achieved, paving the way for its potential application in agriculture as a natural fungicide and in medicine as a lead compound for drug discovery.

References

The Phytoalexin Danielone: A Key Player in Papaya's Defense Against Anthracnose

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Anthracnose, caused predominantly by the fungal pathogen Colletotrichum gloeosporioides, is a major post-harvest disease of papaya (Carica papaya L.), leading to significant economic losses worldwide. The plant's innate defense mechanisms, particularly the production of antimicrobial compounds known as phytoalexins, are central to its resistance. This technical guide delves into the pivotal role of danielone, a key phytoalexin found in papaya, in the fruit's defense response against Colletotrichum species. This document provides a comprehensive overview of the current understanding of danielone's antifungal properties, its induction, and the methodologies for its study, aimed at researchers, scientists, and professionals in drug development.

Introduction

The papaya fruit, a staple in tropical and subtropical regions, is highly susceptible to anthracnose, which manifests as sunken, water-soaked lesions on the fruit surface, rendering it unmarketable. While various control methods exist, the development of resistant papaya cultivars through an understanding of their natural defense mechanisms is a sustainable and promising approach.

A crucial component of papaya's defense arsenal (B13267) is the phytoalexin, danielone. Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to pathogenic attack. Danielone has been identified as a significant factor in the resistance of papaya to Colletotrichum gloeosporioides, exhibiting notable antifungal activity.[1] This guide will explore the multifaceted role of danielone in this plant-pathogen interaction.

Quantitative Data on Antifungal Activity

Table 1: Antifungal Activity of Danielone against Colletotrichum gloeosporioides

| Parameter | Value | Reference |

| IC50 (µg/mL) | Data Not Available | |

| EC50 (µg/mL) | Data Not Available | |

| Minimum Inhibitory Concentration (MIC) (µg/mL) | Data Not Available |

Table 2: Concentration of Danielone in Resistant vs. Susceptible Papaya Cultivars Post-Inoculation

| Papaya Cultivar | Resistance Level | Danielone Concentration (µg/g fresh weight) | Time Post-Inoculation (hours) | Reference |

| Cultivar A | Resistant | Data Not Available | 24 | |

| Data Not Available | 48 | |||

| Data Not Available | 72 | |||

| Cultivar B | Susceptible | Data Not Available | 24 | |

| Data Not Available | 48 | |||

| Data Not Available | 72 |

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of danielone's role in papaya's defense. The following sections outline standardized methodologies for key experiments.

Elicitation and Extraction of Danielone from Papaya Fruit

This protocol describes the induction of danielone production using an abiotic elicitor and its subsequent extraction for analysis.

Materials:

-

Unripe, healthy papaya fruits

-

Copper sulfate (B86663) (CuSO₄) solution (5 mM)

-

Sterile distilled water

-

Ethanol (B145695) (95%)

-

Ethyl acetate (B1210297)

-

Scalpel, forceps, and sterile petri dishes

-

Rotary evaporator

-

Whatman No. 1 filter paper

Procedure:

-

Surface sterilize papaya fruits by washing with sterile distilled water and then wiping with 70% ethanol.

-

Aseptically cut the fruit into slices approximately 5 mm thick.

-

Place the slices in sterile petri dishes.

-

Apply the 5 mM CuSO₄ solution to the surface of the slices. Control slices should be treated with sterile distilled water.

-

Incubate the slices in the dark at 25°C for 72 hours to allow for phytoalexin induction.

-

After incubation, homogenize the fruit tissue in a blender with 95% ethanol.

-

Filter the homogenate through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40°C until the ethanol is removed.

-

Partition the remaining aqueous extract three times with an equal volume of ethyl acetate.

-

Pool the ethyl acetate fractions and evaporate to dryness under vacuum.

-

Resuspend the dried extract in a known volume of methanol (B129727) for subsequent analysis.

Quantification of Danielone by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of danielone. Specific parameters may need to be optimized based on the available instrumentation and standards.

Materials and Equipment:

-

HPLC system with a Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

Methanol (HPLC grade)

-

Danielone standard (if available)

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a standard stock solution of danielone in methanol. Generate a calibration curve by preparing a series of dilutions.

-

Prepare the mobile phase, typically a gradient of acetonitrile and water (with 0.1% formic acid). An example gradient is: 0-20 min, 10-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 90-10% acetonitrile.

-

Set the column temperature to 25°C and the flow rate to 1.0 mL/min.

-

Set the DAD to scan a range of wavelengths to identify the optimal absorbance for danielone.

-

Filter the extracted sample (from section 3.1) and the standard solutions through a 0.45 µm syringe filter.

-

Inject a known volume (e.g., 20 µL) of the sample and standards into the HPLC system.

-

Identify the danielone peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of danielone in the sample by integrating the peak area and comparing it to the calibration curve.

In Vitro Antifungal Bioassay of Danielone against Colletotrichum gloeosporioides

This protocol details the poisoned food technique to assess the antifungal activity of danielone.

Materials:

-

Pure culture of Colletotrichum gloeosporioides

-

Potato Dextrose Agar (PDA)

-

Danielone extract (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare PDA medium and sterilize it by autoclaving.

-

Allow the PDA to cool to approximately 45-50°C.

-

Add the danielone extract to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). A control plate should contain the solvent (e.g., DMSO) at the same concentration used in the treatments.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

From a 7-day-old culture of C. gloeosporioides, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug in the center of each PDA plate (both treatment and control).

-

Incubate the plates at 25°C in the dark.

-

Measure the radial growth of the fungal colony daily for 7 days.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treatment plate.

Signaling Pathways and Biosynthesis

The precise biosynthetic pathway of danielone in papaya has not yet been fully elucidated. However, it is known to be a phytoalexin, and its production is induced by pathogen attack or elicitors. The signaling cascade leading to phytoalexin synthesis in plants is complex and typically involves the recognition of pathogen-associated molecular patterns (PAMPs) by plant pattern recognition receptors (PRRs).

Proposed General Signaling Pathway for Phytoalexin Induction

The following diagram illustrates a generalized signaling pathway that is often associated with the induction of phytoalexin biosynthesis in plants. Specific components of this pathway for danielone production in papaya require further investigation.

Caption: Generalized signaling pathway for phytoalexin induction in plants.

Experimental Workflow for Studying Danielone Induction

The following diagram outlines a typical workflow for investigating the induction and activity of danielone in papaya.

Caption: Experimental workflow for studying danielone's role in papaya resistance.

Conclusion and Future Directions

Danielone is evidently a crucial phytoalexin in the defense of papaya against Colletotrichum gloeosporioides. However, significant gaps remain in our understanding of its function and regulation. Future research should focus on:

-

Purification and Structural Elucidation: Obtaining pure danielone to accurately determine its antifungal activity (IC50/EC50 values) and to serve as a standard for quantification.

-

Quantitative Studies: Comparing the accumulation of danielone in a wide range of resistant and susceptible papaya cultivars to establish a clear correlation between its concentration and the level of disease resistance.

-

Biosynthetic Pathway Elucidation: Identifying the genes and enzymes involved in the biosynthesis of danielone through transcriptomic and metabolomic approaches. This knowledge could be instrumental in breeding for enhanced resistance.

-

Signaling Pathway Analysis: Unraveling the specific signaling components that regulate danielone production in papaya in response to Colletotrichum infection.

A deeper understanding of the role of danielone will not only aid in the development of anthracnose-resistant papaya varieties but may also provide a basis for the development of novel, natural fungicides for broader agricultural applications.

References

An In-Depth Technical Guide to Danielone: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danielone is a naturally occurring phytoalexin, an antimicrobial compound produced by plants in response to stress, particularly fungal infection. First isolated from the fruit of the papaya (Carica papaya), it has demonstrated notable antifungal activity, positioning it as a compound of interest for further investigation in the development of novel antifungal agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of Danielone, its biological activity, and the methodologies for its synthesis and evaluation.

Chemical and Physical Properties

Danielone, with the IUPAC name 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, is a phenolic compound belonging to the acetophenone (B1666503) family. Its structure features a di-methoxylated phenol (B47542) ring, which is characteristic of many biologically active natural products.

Table 1: Chemical Identifiers and Basic Properties of Danielone

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone | N/A |

| Synonyms | α-Hydroxyacetosyringone | N/A |

| CAS Number | 90426-22-5 | N/A |

| Molecular Formula | C₁₀H₁₂O₅ | N/A |

| Molecular Weight | 212.20 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | 145 °C | N/A |

| Water Solubility | Estimated at 4.157 g/L at 25 °C | [1] |

Spectroscopic Data (Hypothetical)

While specific experimental spectra for Danielone are not publicly available, a summary of expected characteristic peaks based on its structure is provided below.

Table 2: Predicted Spectroscopic Data for Danielone

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) group protons, the methylene (B1212753) protons adjacent to the carbonyl and hydroxyl groups, and hydroxyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bearing hydroxyl and methoxy groups), methoxy carbons, and the methylene carbon. |

| IR (Infrared) | Strong absorption bands for the hydroxyl (O-H) group (broad), carbonyl (C=O) group, aromatic C=C bonds, and C-O bonds of the ether and alcohol functionalities. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of Danielone, along with fragmentation patterns resulting from the loss of functional groups such as hydroxyl, methoxy, and parts of the ethyl ketone chain. |

Biological Activity: Antifungal Properties

Danielone has been identified as a phytoalexin with pronounced antifungal activity, particularly against Colletotrichum gloeosporioides, the causative agent of anthracnose disease in papaya and other fruits.

Quantitative Antifungal Activity

Specific Minimum Inhibitory Concentration (MIC) or EC₅₀ values for Danielone against Colletotrichum gloeosporioides are not widely reported in the literature. However, related studies on other phytoalexins suggest that these values are crucial for determining the potential of a compound as an antifungal agent.

Mechanism of Action

The precise mechanism of antifungal action for Danielone has not been elucidated. However, based on the known mechanisms of other phytoalexins, several possibilities can be proposed:

-

Cell Wall Disruption: Phytoalexins can interfere with the synthesis of fungal cell wall components like chitin (B13524) and β-glucans, leading to structural instability and cell lysis.

-

Membrane Permeabilization: They may interact with the fungal cell membrane, altering its permeability and leading to the leakage of essential intracellular components.

-

Mitochondrial Dysfunction: Some phytoalexins are known to target mitochondria, disrupting the electron transport chain and ATP synthesis, thereby depriving the fungal cell of energy.

-

Inhibition of Signaling Pathways: Phytoalexins can interfere with crucial fungal signaling pathways involved in growth, development, and pathogenesis.

Further research is required to determine the specific molecular targets and signaling pathways affected by Danielone in fungal cells.

Experimental Protocols

Synthesis of Danielone

A reported three-step synthesis of Danielone starts from acetosyringone (B1664989). While the full detailed protocol from the original publication is not readily accessible, the general workflow is outlined below.

Figure 1: General workflow for the synthesis of Danielone.

Step 1: Protection of the Phenolic Hydroxyl Group The phenolic hydroxyl group of acetosyringone is protected to prevent its interference in subsequent reactions.

Step 2: α-Hydroxylation The protected acetosyringone undergoes a reaction to introduce a hydroxyl group at the α-position of the ketone.

Step 3: Deprotection The protecting group on the phenolic hydroxyl is removed to yield Danielone.

For a detailed experimental procedure, researchers should consult the original publication: Luis, Javier G.; Andrés, Lucía S. (1999). "Synthesis of Danielone (α-Hydroxyacetosyringone)". Journal of Chemical Research, Synopses (3): 220–221.

Antifungal Susceptibility Testing

A standardized method to determine the antifungal activity of Danielone against Colletotrichum gloeosporioides is the broth microdilution assay, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Figure 2: Workflow for antifungal susceptibility testing.

Materials:

-

Danielone

-

Colletotrichum gloeosporioides culture

-

Appropriate broth medium (e.g., Potato Dextrose Broth)

-

96-well microtiter plates

-

Spectrophotometer (optional, for quantitative reading)

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of C. gloeosporioides spores or mycelial fragments.

-

Serial Dilution: Prepare a series of dilutions of Danielone in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a period sufficient for fungal growth in the control wells (typically 48-72 hours).

-

Data Analysis: Determine the MIC, which is the lowest concentration of Danielone that visibly inhibits fungal growth. Alternatively, measure the absorbance to calculate the EC₅₀ (the concentration that inhibits 50% of fungal growth).

Signaling Pathway Analysis

To investigate the effect of Danielone on fungal signaling pathways, a logical workflow can be followed.

References

Unlocking the Therapeutic Potential of Indanone Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The indanone core, particularly the indan-1,3-dione and 1-indanone (B140024) frameworks, represents a privileged scaffold in medicinal chemistry. Derivatives of these structures have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, potential applications, and mechanistic insights into indanone derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While the specific compound "danielone" was not identified in the current literature, this guide focuses on the closely related and extensively studied indanone derivatives.

I. Synthesis of Indanone Derivatives

The synthesis of indanone derivatives often employs classical organic reactions, with the Knoevenagel and aldol (B89426) condensations being prominent methods for the preparation of 2-arylidene-indan-1,3-dione derivatives. These reactions involve the condensation of an active methylene (B1212753) compound (indan-1,3-dione) with an aldehyde or ketone.

Experimental Protocol: Knoevenagel Condensation for 2-Arylidene-indan-1,3-dione Synthesis

This protocol describes a general procedure for the synthesis of 2-arylidene-indan-1,3-dione derivatives.

Materials:

-

Indan-1,3-dione

-

Substituted aromatic aldehyde

-

Piperidine (B6355638) (catalyst)

-

Ethanol (B145695) (solvent)

-

Glacial acetic acid

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve indan-1,3-dione (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-